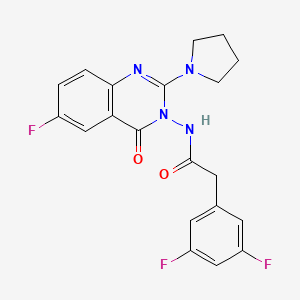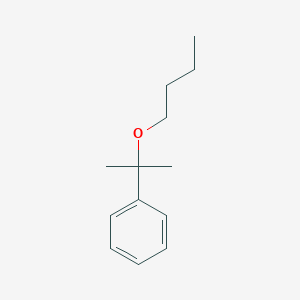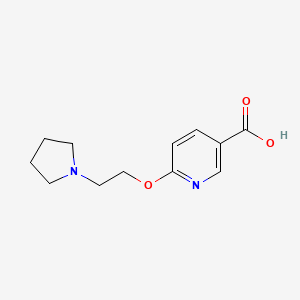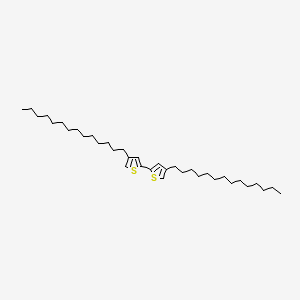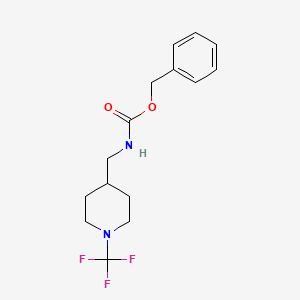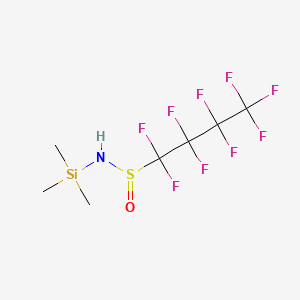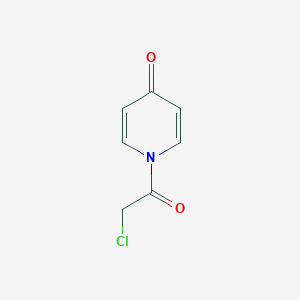
1-(Chloroacetyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyridin-4(1H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)pyridin-4(1H)-one typically involves the reaction of pyridin-4(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloroacetyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridin-4(1H)-one derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)pyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(Bromoacetyl)pyridin-4(1H)-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
1-(Fluoroacetyl)pyridin-4(1H)-one: Contains a fluoroacetyl group.
1-(Iodoacetyl)pyridin-4(1H)-one: Contains an iodoacetyl group.
Uniqueness: 1-(Chloroacetyl)pyridin-4(1H)-one is unique due to the specific reactivity of the chloroacetyl group, which can undergo a variety of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
74669-35-5 |
|---|---|
Fórmula molecular |
C7H6ClNO2 |
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-4H,5H2 |
Clave InChI |
DIWHMAXQBLHBRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=CC1=O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


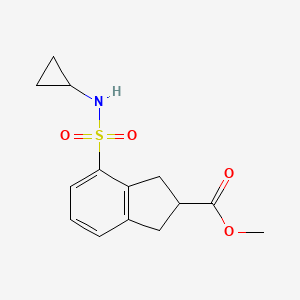
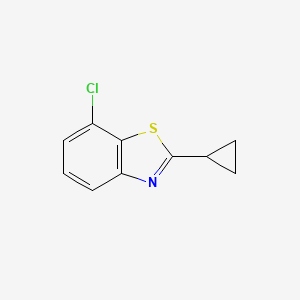
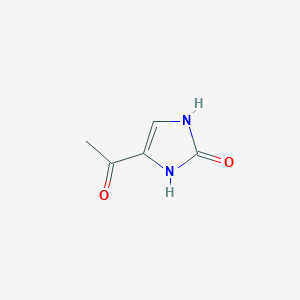
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
